1-(2-chlorobenzyl)-N-(2,3-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Description
1-(2-chlorobenzyl)-N-(2,3-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H19ClN2O2 and its molecular weight is 366.85. The purity is usually 95%.
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Scientific Research Applications
Spectroscopic Investigation and Structural Analysis
Research into dihydropyridines, which share structural similarities with the specified compound, has focused on their spectroscopic properties and structural analysis. Studies have investigated the conformation, absorption, and fluorescence of dihydronicotinamides, providing insights into the effective conjugation between dihydropyridine and carboxamide π-systems. Such investigations can elucidate the electronic properties and interaction landscapes of these compounds, crucial for designing materials with specific optical properties (Fischer et al., 1988).
Synthetic Approaches and Chemical Transformations
Diverse synthetic methodologies have been developed to create substituted dihydropyridines and related structures, indicating the versatility and broad application of these frameworks in chemical synthesis. For instance, the diversity-oriented synthesis approach has allowed the creation of various 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides, showcasing the potential for generating libraries of compounds for pharmaceutical screening or material science applications (Baškovč et al., 2012).
Potential in Material Science
The structural analysis and synthesis of compounds containing dihydropyridine units have implications for material science, particularly in the development of new polyamides and polyimides. These materials have applications in high-performance polymers due to their thermal stability and solubility properties, which can be tailored for specific applications, including electronics and coatings (Yang & Lin, 1995).
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c1-14-6-5-9-19(15(14)2)23-21(26)17-10-11-20(25)24(13-17)12-16-7-3-4-8-18(16)22/h3-11,13H,12H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHZJILDTLFULA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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